Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- is a chemical compound known for its complex structure and significant applications in various fields.
Preparation Methods
The synthesis of Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- involves several steps:
Starting Materials: The synthesis begins with phenylacetic acid and phenol as starting materials.
Intermediate Formation: Phenylacetic acid undergoes acylation and alkylation to form intermediate compounds.
Grignard Reaction: The key intermediate, 1-(4-iodophenyl)-2-phenyl-1-butanone, is reacted with a Grignard reagent derived from 1-[2-(4-bromophenoxy)ethyl]pyrrolidine.
Final Steps: The resulting product is hydrolyzed, dehydrated, and purified to obtain the final compound.
Chemical Reactions Analysis
Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: As a selective estrogen receptor modulator, it is used in the treatment of osteoporosis and breast cancer.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- involves its interaction with estrogen receptors. It acts as an estrogen agonist in bone tissue, promoting bone density, and as an antagonist in breast tissue, inhibiting the proliferation of breast cancer cells. The compound also inhibits the activation of the NF-κB proinflammatory transcription factor, providing protective effects against inflammatory cell injury .
Comparison with Similar Compounds
Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- is unique compared to other selective estrogen receptor modulators due to its specific structural modifications:
Tamoxifen: While both compounds are SERMs, Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]- has an iodine substitution that enhances its binding affinity and selectivity.
Similar Compounds
- Tamoxifen
- Raloxifene
- Toremifene
- Bazedoxifene
These compounds share similar mechanisms of action but differ in their specific applications and structural features .
Properties
Molecular Formula |
C28H30INO |
---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
1-[2-[4-[(Z)-1-(4-iodophenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C28H30INO/c1-2-27(22-8-4-3-5-9-22)28(23-10-14-25(29)15-11-23)24-12-16-26(17-13-24)31-21-20-30-18-6-7-19-30/h3-5,8-17H,2,6-7,18-21H2,1H3/b28-27+ |
InChI Key |
JJKOTMDDZAJTGQ-BYYHNAKLSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN2CCCC2)/C3=CC=C(C=C3)I)/C4=CC=CC=C4 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN2CCCC2)C3=CC=C(C=C3)I)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.